![molecular formula C12H17BrN2O B2381295 5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine CAS No. 1879529-24-4](/img/structure/B2381295.png)

5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine” is a chemical compound with the molecular formula C12H17BrN2O . It is used as a building block for the synthesis of various bioactive molecules .

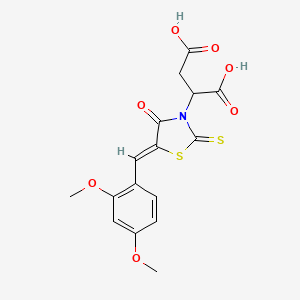

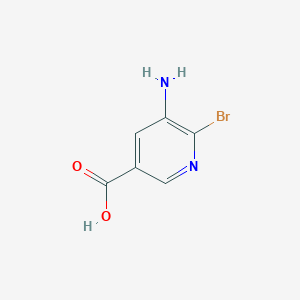

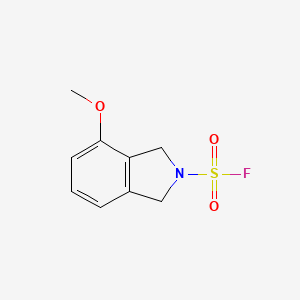

Molecular Structure Analysis

The molecular structure of “5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine” consists of a pyridine ring substituted with a bromo group, a methyl group, and a 1-methylpiperidin-4-yl)oxy group .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine” include its molecular weight, density, melting point, and boiling point .Aplicaciones Científicas De Investigación

Synthesis and Applications in Chemistry

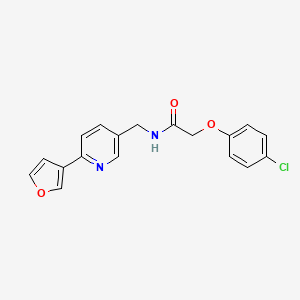

Pyridine Derivatives Synthesis : Pyridine derivatives, including those related to 5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine, are synthesized using Suzuki cross-coupling reactions. Such derivatives have shown potential as chiral dopants for liquid crystals and exhibit various biological activities like anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).

Photoreactions in Pyridine Compounds : Certain pyridine compounds, including derivatives similar to 5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine, are studied for their unique photoreactions. These compounds demonstrate multiple types of photoreactions, including excited-state intramolecular proton transfer, which are significant in understanding the photochemical behavior of these compounds (Vetokhina et al., 2012).

Synthesis of Alkyl Pyridin- and Pyrimidin-2-yl Acetate : This compound is used in the efficient synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate, highlighting its role in developing routes for synthesizing these important chemical structures (Morgentin et al., 2009).

Biological and Medical Research

Antimicrobial and DNA Interaction Studies : Compounds including 5-Bromo-2-(trifluoromethyl)pyridine have been studied for their antimicrobial activities and interactions with DNA. This research is significant in exploring the therapeutic potential of such compounds (Vural & Kara, 2017).

Role in Orexin-1 Receptor Mechanisms : Studies on compounds structurally similar to 5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine, such as GSK1059865, have shed light on their role in orexin-1 receptor mechanisms. This research is pivotal in understanding compulsive food consumption and potential treatments for eating disorders (Piccoli et al., 2012).

Direcciones Futuras

The future directions for “5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine” could involve its use in the synthesis of new bioactive molecules. The development of robust methods for the selective introduction of multiple functional groups into the pyridine scaffold could expand its utility in medicinal chemistry .

Mecanismo De Acción

Target of Action

It is known that bromopyridines are often used in organic synthesis as building blocks or intermediates, suggesting that their targets could be various depending on the specific reactions they are involved in .

Mode of Action

Bromopyridines are known to participate in various chemical reactions, such as suzuki-miyaura cross-coupling , which involves the formation of carbon-carbon bonds via a palladium-catalyzed reaction .

Propiedades

IUPAC Name |

5-bromo-3-methyl-2-(1-methylpiperidin-4-yl)oxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O/c1-9-7-10(13)8-14-12(9)16-11-3-5-15(2)6-4-11/h7-8,11H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWLYWIWFADNCPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OC2CCN(CC2)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2381212.png)

![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2381217.png)

![2-[6-[[4-(2-fluorophenyl)piperazino]methyl]-4-keto-pyran-3-yl]oxy-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2381223.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)acetamide](/img/structure/B2381225.png)

![2-(7-acetyl-2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2381226.png)

![5-allyl-7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2381227.png)

![(5Z)-5-({4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2381228.png)

![2-((3-(4-Nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2381229.png)

![7-bromo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane] hydrochloride](/img/structure/B2381230.png)

![4-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-2-methoxyphenol](/img/structure/B2381234.png)